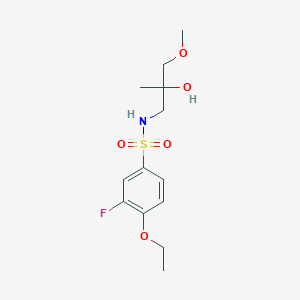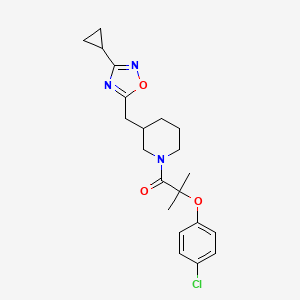![molecular formula C12H14FN3O3S B2367150 N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide CAS No. 2034263-77-7](/img/structure/B2367150.png)
N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is a sophisticated compound recognized for its broad spectrum of applications in scientific research, particularly within the domains of chemistry, biology, and medicine. Its distinct molecular structure and resultant properties have spurred significant interest among researchers aiming to harness its potential in various fields.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is used in a myriad of scientific research applications:
Chemistry: : Employed as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: : Explored for therapeutic applications, including potential anti-inflammatory, anti-cancer, or anti-viral effects.
Industry: : Used in the development of novel materials and compounds with specialized applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide typically involves multi-step organic synthesis. Here’s a streamlined outline of the synthetic route:
Formation of the Benzo[c][1,2,5]thiadiazole Core: : Starting with a precursor such as 2-amino-4-fluorobenzenesulfonamide, which undergoes cyclization with appropriate reagents to form the thiadiazole ring.
Fluorination and Methylation: : Introduction of the fluoro and methyl groups on the benzene ring typically follows. Fluorination can be achieved via electrophilic fluorinating agents, whereas methylation might utilize methyl halides.
Cyclopropyl Acetamide Attachment: : This step involves the nucleophilic substitution to introduce the N-cyclopropyl-2-acetamide moiety. Various protecting group strategies may be applied to ensure the integrity of the reactive sites.
Industrial Production Methods
Industrial production often mirrors laboratory synthesis but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors are common, ensuring efficient scalability and meeting regulatory standards for purity and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide undergoes oxidation reactions, often facilitated by peroxides or other strong oxidizing agents.
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride, leading to modifications in the acetamide moiety.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products Formed
Depending on the reaction pathway, products may include various derivatives with altered functional groups that exhibit different pharmacological or chemical properties.
Mecanismo De Acción
The compound’s mechanism of action often revolves around its interaction with specific molecular targets, such as enzymes or receptors. The precise pathways can vary depending on the biological context but typically involve:
Molecular Targets: : Interaction with cellular proteins, potentially inhibiting or activating their function.
Pathways Involved: : Modulation of signaling pathways, impacting cellular processes such as apoptosis, proliferation, or inflammation.
Comparación Con Compuestos Similares
N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide stands out among its peers due to its distinct combination of functional groups and resultant properties. For instance:
Similar Compounds: : Benzo[c][1,2,5]thiadiazole derivatives like N-cyclopropyl-2-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide.
Uniqueness: : The presence of the fluoro and methyl groups enhances its potential biological activity and stability, making it a compound of particular interest in medicinal chemistry.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3S/c1-15-10-5-2-8(13)6-11(10)16(20(15,18)19)7-12(17)14-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJYPBYMLPQTFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2367077.png)

![3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one](/img/structure/B2367079.png)



![4-(3,4-dimethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2367086.png)

![1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2367088.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2367090.png)
